molecular formula C18H17NO3 B10933472 3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole

3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole

Cat. No.: B10933472
M. Wt: 295.3 g/mol
InChI Key: JASYXZZXRCFNMO-UHFFFAOYSA-N
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Description

3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a methyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with 4-methoxyphenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce dihydro-oxazoles. Substitution reactions can introduce various functional groups onto the aromatic rings or the oxazole ring.

Scientific Research Applications

3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(4-methoxyphenyl)-4-methyl-1,2-oxazole is unique due to its specific structural features, such as the presence of two 4-methoxyphenyl groups and a methyl group on the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C18H17NO3/c1-12-17(13-4-8-15(20-2)9-5-13)19-22-18(12)14-6-10-16(21-3)11-7-14/h4-11H,1-3H3

InChI Key

JASYXZZXRCFNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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